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Compound of Interest

6-Chloro-2-methyl-2H-1,4-
Compound Name:
benzoxazin-3(4H)-one

Cat. No.: B1294672

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of
various fused benzoxazinone systems. Benzoxazinones are a significant class of heterocyclic
compounds that are prevalent in natural products and serve as crucial scaffolds in medicinal
chemistry and drug development. They exhibit a wide range of biological activities, including
anticancer, antibacterial, and anti-inflammatory properties. This document outlines selected,
reliable methods for their synthesis, presents quantitative data in accessible formats, and
illustrates key workflows and mechanisms.

l. Synthetic Methodologies and Comparative Data

This section summarizes the quantitative data for three distinct methods for synthesizing fused
benzoxazinone systems. The tables below allow for easy comparison of yields and key
characterization data for the synthesized compounds.

Method 1: Two-Step Synthesis of 2-(N-
Phthaloylmethyl)-4H-3,1-benzoxazin-4-one

This method involves the initial formation of an N-acylated anthranilic acid intermediate,
followed by cyclization to the benzoxazinone.
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Table 1: Summary of Quantitative Data for the Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-
benzoxazin-4-one

Melting Point Spectroscopic

Step Product Yield
(°C) Data

2-[2-(1,3-Dioxo-

1,3-
_ o IR (cm~1): 1771,
dihydroisoindol-
1 ) 80% 278-279 1713, 1660,

2365-3280[1
yl)acetylamino]b s

enzoic acid
IR (cm~1): 1766,
2-(N-
1711, 1647; H-
Phthaloylmethyl)-
60% (overall NMR (CDCls, &
2 4H-3,1- 261-263
) 45%) ppm): 4.90 (s,
benzoxazin-4-
2H), 7.38-8.82
one
(m, 8H)[1]

Method 2: One-Pot Synthesis of 2-Aryl-4H-3,1-
benzoxazin-4-ones using Cyanuric Chloride/DMF

This efficient one-pot method utilizes an in situ generated iminium cation from cyanuric chloride
and DMF as a cyclizing agent for the synthesis of various 2-aryl-4H-3,1-benzoxazin-4-ones
from anthranilic acid and aryl chlorides.

Table 2: Synthesis of various 2-Aryl-4H-3,1-benzoxazin-4-ones
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. . Key
. Melting Point .
Compound Ar-Group Yield C) Spectroscopic
Data

1H-NMR (DMSO-
2a Phenyl 85% 122-124 ds, & ppm): 7.30-
8.40 (m, 9H)[2]

IR (cm~1): 1766,
2b 4-Nitrophenyl 86% 202-204 1607, 1589,
1522[2]

B3C-NMR
(DMSO-ds, 0
ppm): 117.5,
127.1,127.4,
2c 4-Bromophenyl 89% 184-185 128.6, 129.2,
129.8, 130.2,
132.6, 137.4,
154.1, 156.2,
159.2[2]

IH-NMR (DMSO-
ds, & ppm): 7.00
(dd, 1H), 7.59-
7.64 (m, 2H),
7.89-7.92 (m,
2H), 8.16 (ddd,
1H), 8.55 (dd,
1H)[2]

2d Furan-3-yl 79% 89-91

Method 3: Synthesis of Sulfur-Containing
Benzo[b]pyrrolo[2,1-c][1][3]oxazine-3,9-diones

This protocol describes a visible-light-promoted radical cyclization process to construct a more
complex, sulfur-containing fused benzoxazinone system.

Table 3: Synthesis of various Sulfur-Containing Benzo[b]pyrrolo[2,1-c][1][3]oxazine-3,9-diones
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Compound R*

: Key
. Melting
R? Yield . Spectrosco
Point (°C) )
pic Data

3a Phenyl

IH NMR
(CDCls, 0
ppm): 2.24 (s,
3H), 3.11-
3.17 (m, 1H),
3.30-3.36 (m,
1H), 3.72 (s,
1H), 3.85-

p-Tolyl 76% 170-173 3.90 (m, 1H),
4.23-4.26 (m,
1H), 6.34-
6.41 (m, 2H),
6.96 (d, 2H),
7.08 (d, 2H),
7.15 (d, 2H),
7.24-7.33 (m,
3H)[3]

3b p-Tolyl

13C NMR
(CDCls,
ppm): 21.1,
21.3, 38.7,
41.3, 66.1,
79.2,127.8,
p-Tolyl 64% 144-147 128.1, 129.0,
129.5, 129.8,
131.7,133.1,
134.0, 137.7,
139.7, 142.7,
154.1, 166.2,
194.5[3]

3h Methy

p-Tolyl 30% 160-163 HRMS (ESI-

TOF) m/z:
[M+H]* calcd
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for
C19H19NOsN
asS 364.0983;
found:
364.0984[4]

IR (KBr,
cm™1): 2327,
2313, 1712,
Naphthalen-
3p Phenyl o] 72% 167-169 1679, 1384,
Y 1098, 1065,
1010, 824,
752, 703[3]

Il. Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Protocol 1: Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-
benzoxazin-4-one[1]

Step 1: Synthesis of 2-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)acetylamino]benzoic acid

To a solution of anthranilic acid (1.87 g, 0.0136 mol) in chloroform (50 mL), add triethylamine
(1.8 mL).

» Prepare N-phthaloylglycyl chloride by refluxing N-phthaloylglycine (2.79 g) with thionyl
chloride (9.8 mL) and a drop of triethylamine for 8 hours. Remove excess thionyl chloride by
distillation with toluene.

o Add the prepared N-phthaloylglycyl chloride (0.0136 mol), dissolved in a small amount of
toluene and 10 mL of chloroform, dropwise to the anthranilic acid solution.

 Stir the mixture at room temperature for 8 hours.

¢ \Wash the reaction mixture three times with distilled water.

» Evaporate the solvent under vacuum.
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Recrystallize the resulting solid from ether to obtain the product.

Step 2: Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one

In a 100 mL round-bottom flask, dissolve the product from Step 1 (1 g) in toluene (50 mL)
and add triethylamine (0.457 mL).

Add cyanuric chloride (0.553 g) portion-wise over ten minutes.
Reflux the solution for one week.

After cooling, wash the reaction mixture with a saturated solution of sodium bicarbonate (50
mL) and then with distilled water (50 mL).

Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent under
vacuum.

Recrystallize the resulting crystals from ether to obtain the final product.

Protocol 2: One-Pot Synthesis of 2-Phenyl-4H-3,1-
benzoxazin-4-one (2a)[2]

To a stirred solution of anthranilic acid (0.411 g, 3 mmol) and triethylamine (0.460 mL, 3.3
mmol) in chloroform (10 mL), add benzoyl chloride (0.349 mL, 3 mmol).

Stir the mixture at room temperature for 2 hours.

In a separate flask, dissolve cyanuric chloride (0.553 g, 3 mmol) in DMF (5 mL) to obtain a
light yellow solution.

Add the cyanuric chloride/DMF solution to the reaction mixture.
Stir for an additional 4 hours at room temperature.
Evaporate the solvent under vacuum.

Pour the residue into a mixture of distilled water (20 mL) and ice.
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Collect the resulting precipitate by filtration, wash with water, and recrystallize from an
appropriate solvent to obtain the pure product.

Protocol 3: Synthesis of 1-Phenyl-2-(p-tolylthio)-5,6,7a,8-
tetrahydro-3H,9H-benzo[b]pyrrolo[2,1-c][1][3]oxazine-
3,9-dione (3a)[3]

In a test tube, combine N-(2-hydroxyethyl)-N-(4-methoxyphenyl)-3-phenylpropiolamide (0.20
mmol), 4-methylbenzenethiol (0.30 mmol, 1.5 equiv), and acetonitrile (2.0 mL).

Add HCI (0.15 mL, 2.0 M solution) to the mixture.

Stir the mixture under air at 60 °C with irradiation from a 2.5 W blue LED for 12 hours, or
until the starting material is completely consumed (monitored by TLC).

Treat the reaction mixture with saturated NaHCOs solution (2.0 mL).

Extract the product with ethyl acetate (3 x 2.0 mL).

Combine the organic layers and dry with anhydrous NazSOa.

Remove the solvent under vacuum.

Purify the residue by silica gel chromatography using a mixture of petroleum ether and ethyl
acetate as the eluent to yield the desired product.

lll. Visualizations: Workflows and Mechanisms

The following diagrams illustrate key aspects of the synthesis and evaluation of fused

benzoxazinone systems.
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Caption: General workflow for the synthesis and biological screening of fused benzoxazinones.
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Caption: Reaction mechanism for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Caption: Structure-activity relationship of 2-aryl-benzoxazinones against MCF-7 breast cancer

cells.

IV. Biological Activity

Fused benzoxazinones are of significant interest due to their diverse biological activities. The
following table summarizes the in vitro cytotoxic activity of selected benzoxazinone derivatives
against various cancer cell lines, highlighting their potential as anticancer agents.

Table 4: Anticancer Activity of Selected Fused Benzoxazinone Derivatives
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Compound L Cancer Cell
Derivative . ICso (M) Reference
Class Line

Pyrrolobenzoxazi

SKS63 MCF-7 ~5 [3]
nones
Pyrrolobenzoxazi
SKS65 MDA-MB-231 ~7.5 [3]
nones
) 7d (4-
1,4-Benzoxazine
o bromophenyl MCF-7 22.6 [2]
Derivatives
pendant)
) 7d (4-
1,4-Benzoxazine
o bromophenyl HT-29 13.4 [2]
Derivatives
pendant)

3,4-Dihydro-2H-
1,4- 2b MCF-7 2.27 [5]

benzoxazines

3,4-Dihydro-2H-
1,4- 4b HCT-116 7.63 [5]

benzoxazines

Additionally, pyrrolobenzoxazinones have demonstrated significant antibacterial activity, with
ICso0 values ranging from 0.034 to 15.4 uM against various Gram-positive and Gram-negative
bacterial strains[3]. These findings underscore the potential of fused benzoxazinone scaffolds
in the development of novel therapeutic agents. Further optimization through medicinal
chemistry approaches could lead to the discovery of potent and selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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